molecular formula C21H17F3N2O3S B2598330 N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034435-90-8

N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2598330
CAS No.: 2034435-90-8
M. Wt: 434.43
InChI Key: IRWQQPZTWIMETA-UHFFFAOYSA-N
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Description

N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a hydroxyethyl linker bridging a 4-(thiophen-3-yl)phenyl group and a 2-(trifluoromethyl)phenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in receptor modulation (e.g., D3 receptor ligands or β3-adrenoceptor agonists) .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S/c22-21(23,24)16-3-1-2-4-17(16)26-20(29)19(28)25-11-18(27)14-7-5-13(6-8-14)15-9-10-30-12-15/h1-10,12,18,27H,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWQQPZTWIMETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and trifluoromethyl phenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Core Structure Key Substituents Physicochemical Properties
Target Compound : N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide Ethanediamide Thiophen-3-yl, trifluoromethylphenyl, hydroxyethyl linker Molecular weight: ~428 g/mol (estimated)
BG14271 (N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide) Ethanediamide Furan-2-yl, phenylethyl, hydroxyethyl linker Molecular weight: 378.42 g/mol
3a (N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) Benzamide Thiophen-3-yl, 3-cyanophenyl piperazine, ethoxyethyl linker Yield: 32%; NMR (δ 7.45–6.85 ppm for aromatic H)
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide Thioamide Trifluoromethylphenyl, phenyl Yellow oil; HRMS m/z: 310.0508
N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide Piperidine-carboxamide Trifluoromethylphenyl, hydroxyethyl, propenoyl Structural complexity (piperidine ring)
Key Observations:

Substituent Effects :

  • Thiophen-3-yl vs. Furan-2-yl : Thiophene’s sulfur atom enhances electron-richness and lipophilicity compared to furan’s oxygen, which may influence receptor binding .
  • Trifluoromethylphenyl : This group is shared with compounds in and , contributing to enhanced resistance to oxidative metabolism .

Linker Moieties : The hydroxyethyl group in the target compound and BG14271 may improve solubility compared to the ethoxyethyl linker in 3a .

Biological Activity

N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a hydroxyethyl group and a trifluoromethyl group, which are significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Hydroxyethyl Intermediate : Reaction of 4-(thiophen-3-yl)benzaldehyde with ethylene glycol in an acidic medium.
  • Amidation : Coupling the hydroxyethyl intermediate with 4-(trifluoromethoxy)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

The general reaction can be summarized as follows:

\text{Hydroxyethyl Intermediate}+\text{4 Trifluoromethoxy benzoic acid}\xrightarrow{\text{DCC}}\text{N 2 hydroxy 2 4 thiophen 3 yl phenyl ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyethyl group forms hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity, promoting interaction with hydrophobic regions of proteins and enzymes.

These interactions can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated significant inhibition against key targets such as α-glucosidase and α-amylase. The following table summarizes the inhibition percentages observed:

Target Enzyme% Inhibition at 500 μM
α-Glucosidase83.13 ± 0.80
α-Amylase78.85 ± 2.24
PTP1B88.35 ± 0.89
DPPH (Antioxidant Assay)92.23 ± 0.22

These results indicate that the compound exhibits multi-target inhibition, which is beneficial for managing diabetes through various pathways.

Antioxidant Activity

The presence of hydroxyl groups in the structure contributes to antioxidant properties, allowing it to scavenge free radicals effectively. This is crucial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study reported IC50 values for the compound against multiple antidiabetic targets, showing promising results that warrant further investigation into its therapeutic applications .
  • Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins, indicating a strong potential for drug development in diabetes management .
  • Comparative Analysis : When compared to standard drugs like sitagliptin, this compound showed comparable or superior inhibition rates, highlighting its potential as a novel therapeutic agent .

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